2,5-Octanedione

Description

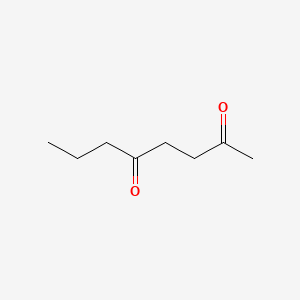

Structure

3D Structure

Properties

IUPAC Name |

octane-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-4-8(10)6-5-7(2)9/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDFSSLYVRCMDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CCC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101019346 | |

| Record name | 2,5-Octanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101019346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3214-41-3 | |

| Record name | 2,5-Octanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101019346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,5-Octanedione: Nomenclature, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,5-octanedione, a significant diketone in organic synthesis. The document details its IUPAC nomenclature, chemical structure, physicochemical properties, and key synthetic and reaction pathways. All quantitative data is presented in structured tables for ease of reference, and critical experimental and mechanistic pathways are visualized using diagrams.

IUPAC Nomenclature and Chemical Structure

This compound, a member of the γ-diketone class of organic compounds, is systematically named octane-2,5-dione according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2][3] The structure consists of an eight-carbon aliphatic chain with carbonyl groups located at the second and fifth positions.

The chemical formula for this compound is C₈H₁₄O₂.[1] Its structure is fundamental to its chemical reactivity, particularly in cyclization reactions.

Key Structural and Identification Information:

| Identifier | Value |

| IUPAC Name | octane-2,5-dione[1][2][3] |

| Synonyms | 2,5-Dioxooctane |

| CAS Number | 3214-41-3[1][3] |

| Molecular Formula | C₈H₁₄O₂[1][2][3] |

| Molecular Weight | 142.20 g/mol [1][2] |

| InChI Key | SPDFSSLYVRCMDZ-UHFFFAOYSA-N[3] |

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid under standard conditions.[4] A summary of its key physical and chemical properties is provided in the table below.

Table of Physicochemical Properties:

| Property | Value | Unit |

| Melting Point | -7 | °C |

| Boiling Point | 105 (at 15 Torr) | °C |

| Density | 0.9635 | g/cm³[5] |

| Flash Point | 82.40 | °C[4] |

| logP (Octanol/Water Partition Coefficient) | 1.725 | |

| Water Solubility | 5.859e+004 | mg/L (at 25 °C, est.)[4] |

Synthesis of this compound

While several synthetic routes to this compound exist, a common laboratory-scale approach involves the oxidation of the corresponding secondary diol, 2,5-octanediol. This method provides a direct pathway to the target diketone. Other documented methods include the hydrolysis of furan derivatives.

Generalized Experimental Protocol: Oxidation of 2,5-Octanediol

The following is a generalized protocol for the oxidation of a secondary alcohol to a ketone, which can be adapted for the synthesis of this compound from 2,5-octanediol. Common oxidizing agents for this transformation include chromic acid (Jones reagent), pyridinium chlorochromate (PCC), or Swern oxidation conditions.

Materials:

-

2,5-octanediol

-

Oxidizing agent (e.g., Jones reagent prepared from chromium trioxide, sulfuric acid, and acetone)

-

Anhydrous acetone (solvent)

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

-

Dissolve 2,5-octanediol in a suitable solvent like anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add the oxidizing agent (e.g., Jones reagent) dropwise to the stirred solution, maintaining the temperature below a specified point to control the reaction.

-

Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC).

-

Once the reaction is complete, quench any excess oxidizing agent. For Jones reagent, this can be done by adding a small amount of isopropanol.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between an organic solvent (e.g., diethyl ether) and water.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.

-

Purify the crude product by a suitable method, such as vacuum distillation or column chromatography.

Experimental Workflow Diagram

Caption: Generalized workflow for the synthesis of this compound via oxidation.

Key Reactions: The Paal-Knorr Synthesis

As a γ-diketone, this compound is a versatile precursor in the synthesis of heterocyclic compounds. A cornerstone reaction is the Paal-Knorr synthesis, which allows for the formation of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. This reaction was first reported in 1884 by German chemists Carl Paal and Ludwig Knorr.

Paal-Knorr Furan Synthesis Mechanism

The acid-catalyzed synthesis of furans from 1,4-diketones like this compound proceeds through a series of steps involving protonation, enolization, cyclization, and dehydration.

Mechanism Steps:

-

Protonation of one of the carbonyl oxygens by an acid catalyst.

-

Tautomerization of the other carbonyl group to its enol form.

-

Intramolecular nucleophilic attack of the enol on the protonated carbonyl, forming a five-membered ring intermediate (a hemiacetal).

-

Dehydration of the hemiacetal to form the final furan product.

Diagram of the Paal-Knorr Furan Synthesis Mechanism

Caption: Mechanism of the Paal-Knorr synthesis of a furan from this compound.

Spectral Data

Detailed spectral data for this compound is available through various chemical databases, including the NIST WebBook. This data is crucial for the structural elucidation and purity assessment of the compound.

Mass Spectrometry

The electron ionization mass spectrum of this compound exhibits a characteristic fragmentation pattern.

Key Mass Spectrometry Peaks:

| m/z | Relative Intensity |

| 43 | Most Abundant |

| 71 | Second Most Abundant |

| 99 | Third Most Abundant |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR spectral data can be found in various online databases. Experimental data would show characteristic signals for the different types of protons and carbons in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone functional groups, typically appearing in the region of 1700-1725 cm⁻¹.

Signaling Pathways and Biological Activity

Currently, there is a lack of significant research and data available in the public domain regarding the specific involvement of this compound in biological signaling pathways. Its structural analog, 2,5-hexanedione, is a known neurotoxin.

Conclusion

This compound is a valuable γ-diketone with well-defined structural and physicochemical properties. Its utility in organic synthesis, particularly in the formation of heterocyclic compounds via the Paal-Knorr synthesis, makes it a compound of interest for researchers in synthetic chemistry and drug development. The synthetic and analytical data presented in this guide provide a foundational understanding for professionals working with this versatile molecule.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 2,5-Octanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Octanedione (CAS No: 3214-41-3), a gamma-diketone, is a valuable organic compound with applications in chemical synthesis and as a potential building block in the development of novel molecular architectures. Its bifunctional nature, characterized by two ketone groups separated by a two-carbon spacer, imparts unique reactivity, making it a key precursor for the synthesis of various heterocyclic compounds, including furans, pyrroles, and thiophenes, through the Paal-Knorr synthesis. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and visualizations of key chemical processes.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| IUPAC Name | octane-2,5-dione | [1] |

| Synonyms | 2,5-Dioxooctane | [1] |

| CAS Number | 3214-41-3 | [1] |

| Molecular Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | -7 °C | [1] |

| Boiling Point | 105 °C at 15 Torr | [1][2] |

| Density | 0.9635 g/cm³ | [2] |

| Solubility | Soluble in water (5.859e+004 mg/L @ 25 °C, est.) and common organic solvents.[3] | |

| LogP (o/w) | 0.928 (est) | [2][3] |

| Flash Point | 180.00 °F (82.40 °C) (est.) | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Key spectral data are summarized below.

| Spectroscopic Technique | Key Features and Observations |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | In a CDCl₃ solution, this compound primarily exists in its keto form. The proton NMR spectrum is expected to show signals corresponding to the different types of protons in the molecule. Characteristic chemical shifts (δ) would include signals for the methyl protons adjacent to the carbonyl groups, the methylene protons in the ethyl group, and the methylene protons between the two carbonyl groups. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | The ¹³C NMR spectrum in CDCl₃ will exhibit distinct signals for each unique carbon atom. The carbonyl carbons are expected to appear significantly downfield (around 208-212 ppm). Other signals will correspond to the methyl and methylene carbons in the alkyl chain. |

| IR (Infrared) Spectroscopy | The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone functional groups, typically appearing in the region of 1710-1720 cm⁻¹. Other bands corresponding to C-H stretching and bending vibrations will also be present. |

| Mass Spectrometry (MS) | The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns for ketones would be observed, including alpha-cleavage to yield acylium ions. |

Experimental Protocols

Synthesis of this compound via Acetoacetic Ester Synthesis

This protocol describes a representative method for the synthesis of γ-diketones like this compound.

Principle: The acetoacetic ester synthesis is a versatile method for preparing ketones. In this multi-step synthesis, ethyl acetoacetate is first deprotonated to form an enolate, which then acts as a nucleophile. A double alkylation followed by hydrolysis and decarboxylation yields the target diketone.

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide

-

1,2-Dibromoethane

-

Sodium hydroxide solution

-

Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and distillation apparatus

Procedure:

-

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in ethanol is prepared. Ethyl acetoacetate is added dropwise to the stirred solution at room temperature to form the sodium enolate.

-

First Alkylation: 1,2-Dibromoethane is added to the enolate solution, and the mixture is refluxed. The enolate displaces one of the bromine atoms in a nucleophilic substitution reaction.

-

Second Enolate Formation and Intramolecular Alkylation: A second equivalent of sodium ethoxide is added to deprotonate the remaining acidic α-hydrogen. The resulting enolate undergoes an intramolecular cyclization to form a cyclopropane intermediate. Alternatively, for a linear diketone, a second alkylating agent would be added. For this compound, a variation of this synthesis involves the reaction of the enolate of ethyl propionylacetate with an appropriate halo-ketone.

-

Hydrolysis and Decarboxylation: The resulting ester is saponified by heating with an aqueous sodium hydroxide solution. The reaction mixture is then acidified with hydrochloric acid and heated to induce decarboxylation, yielding the crude this compound.

-

Purification: The crude product is extracted with diethyl ether. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The final product is purified by vacuum distillation.

Purification by Vacuum Distillation

Principle: Vacuum distillation is employed to purify compounds that have high boiling points or are prone to decomposition at atmospheric pressure. By reducing the pressure, the boiling point of the liquid is lowered.

Procedure:

-

The crude this compound is placed in a round-bottom flask with a stir bar.

-

The flask is connected to a short-path distillation apparatus. All glass joints should be properly greased to ensure a good seal.

-

A vacuum is gradually applied using a vacuum pump, and the pressure is monitored with a manometer.

-

The flask is heated gently in a heating mantle while stirring.

-

The fraction that distills at the expected boiling point at the recorded pressure is collected in a pre-weighed receiving flask. For this compound, the boiling point is 105 °C at 15 Torr.[1][2]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful analytical technique that separates volatile compounds in a mixture and identifies them based on their mass-to-charge ratio.

Procedure:

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC-MS Conditions (Typical):

-

Column: A nonpolar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

-

Data Analysis: The retention time of the peak corresponding to this compound is recorded, and the mass spectrum is analyzed to confirm its identity by comparing it with library spectra and observing the molecular ion and characteristic fragment ions.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms in a molecule.

Procedure:

-

Sample Preparation: Approximately 10-20 mg of purified this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum are analyzed to confirm the structure of this compound.

Mandatory Visualizations

Paal-Knorr Furan Synthesis Mechanism

The Paal-Knorr synthesis is a classic and efficient method for synthesizing substituted furans from 1,4-diketones. The reaction is typically acid-catalyzed.

References

An In-depth Technical Guide to 2,5-Octanedione

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,5-octanedione, including its molecular formula and weight. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details experimental protocols for its characterization and illustrates its utility in synthetic chemistry.

Core Molecular Information

This compound, also known as octane-2,5-dione, is a dicarbonyl compound with the chemical formula C8H14O2.[1][2][3] It belongs to the class of gamma-diketones, characterized by two ketone functional groups separated by two methylene groups. This structural motif is a key precursor in the synthesis of various heterocyclic compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for its handling, purification, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Formula | C8H14O2 | [1][2][3] |

| Molecular Weight | 142.20 g/mol | [1] |

| CAS Number | 3214-41-3 | [1][2][3] |

| Appearance | Colorless liquid (presumed) | N/A |

| Boiling Point | 105 °C at 15 Torr | N/A |

| Density | 0.9635 g/cm³ | N/A |

| XLogP3-AA | 0.4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Topological Polar Surface Area | 34.1 Ų | [1][2] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are presented below.

NMR Spectroscopy

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | (Predicted) | ||

| ¹³C NMR | (Predicted) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1715 | Strong | C=O stretching (ketone) |

| 2870-2960 | Medium-Strong | C-H stretching (alkane) |

Data is generalized for aliphatic ketones.

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 142 | Moderate | [M]⁺ (Molecular Ion) |

| 99 | High | [M - C2H5]⁺ |

| 71 | High | [M - C4H7O]⁺ or [C4H7O]⁺ |

| 43 | High | [CH3CO]⁺ |

Experimental Protocols

General Synthesis of γ-Diketones via Hydrolysis of Furan Derivatives

A common and effective method for the synthesis of γ-diketones like this compound is the acid-catalyzed hydrolysis of substituted furans. While a specific protocol for this compound is not detailed in the provided search results, a general procedure for the analogous 2,5-hexanedione from 2,5-dimethylfuran can be adapted.

Objective: To synthesize a γ-diketone by hydrolyzing a 2,5-dialkylfuran.

Materials:

-

2,5-disubstituted furan (e.g., 2-ethyl-5-methylfuran for this compound synthesis)

-

Dilute sulfuric acid or acetic acid

-

Sodium acetate (for neutralization)

-

Diethyl ether or dichloromethane (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Distilled water

Procedure:

-

The 2,5-disubstituted furan is dissolved in an aqueous solution of a non-oxidizing acid, such as dilute sulfuric acid or acetic acid.

-

The mixture is heated under reflux for a specified period, typically several hours, to ensure complete hydrolysis. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the reaction mixture is neutralized. If an acid like sulfuric acid is used, a base such as sodium bicarbonate is carefully added. If acetic acid is the solvent, it can be partially removed by distillation.

-

The aqueous solution is then extracted multiple times with an organic solvent like diethyl ether or dichloromethane.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude γ-diketone.

-

The crude product is then purified by vacuum distillation to obtain the pure this compound.

Logical Relationship Diagram

The following diagram illustrates the Paal-Knorr synthesis, a classic organic reaction where a 1,4-dicarbonyl compound, such as this compound, is used to synthesize a substituted furan. This reaction is typically acid-catalyzed.

Caption: Paal-Knorr synthesis of a furan from this compound.

References

Spectroscopic Profile of 2,5-Octanedione: A Technical Guide

Introduction

2,5-Octanedione (CAS No: 3214-41-3) is a diketone of interest in various fields of chemical research and development. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in accessible formats and outlining the methodologies for spectral acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Data

¹³C NMR Spectroscopic Data

The following table summarizes the available ¹³C NMR spectral data for this compound.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C=O (Ketone) | ~200-215 |

| CH₃ | Data not available |

| CH₂ | Data not available |

| CH | Data not available |

Note: The chemical shift for the carbonyl carbons is a typical range for saturated ketones[1]. Specific assignments for the other carbon atoms are not currently available in the searched databases.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most prominent feature is the carbonyl (C=O) stretch.

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Intensity |

| C=O | Stretch | 1715 | Strong |

| C-H (Alkyl) | Stretch | ~2991 | Medium to Strong |

Note: The carbonyl stretching frequency at 1715 cm⁻¹ is characteristic of saturated aliphatic ketones[1][2][3].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis. The data presented here is from Gas Chromatography-Mass Spectrometry (GC-MS).

| m/z | Relative Intensity | Putative Fragment |

| 43 | Most Abundant | [CH₃CO]⁺ |

| 71 | Second Highest Abundance | [CH₃CH₂CH₂CO]⁺ |

| 99 | Third Highest Abundance | [M - CH₃CO]⁺ |

Note: The fragmentation pattern is consistent with the structure of a diketone, showing characteristic alpha-cleavages.

Experimental Protocols

While specific experimental protocols for the acquisition of the presented data for this compound are not detailed in the source materials, the following provides a general overview of the methodologies typically employed.

NMR Spectroscopy

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration.

Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz) is used to acquire the spectra.

Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum. Key parameters include the number of scans, relaxation delay, and pulse width, which are optimized to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, the simplest method involves placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the analysis.

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS) is typically used.

-

Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without degradation.

-

Oven Program: A temperature ramp is employed to separate the components of the sample. For example, starting at a low temperature and gradually increasing to a higher temperature.

-

Carrier Gas: Helium is commonly used as the carrier gas.

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Scan Range: The mass-to-charge ratio (m/z) is scanned over a range that includes the molecular ion and expected fragments.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a summary of the currently available spectroscopic data for this compound. While ¹³C NMR, IR, and MS data offer valuable insights into its molecular structure and functional groups, the absence of detailed ¹H NMR data in public databases highlights an area for further experimental investigation. The provided general experimental protocols serve as a starting point for researchers aiming to acquire or reproduce spectroscopic data for this compound. The comprehensive characterization of this compound through these spectroscopic techniques is crucial for its application in scientific research and industrial development.

References

Synthesis of 2,5-Octanedione from 2,5-dimethylfuran

An In-depth Technical Guide on the Synthesis of 2,5-Octanedione from 2,5-Dimethylfuran

Introduction

The synthesis of 1,4-dicarbonyl compounds, such as this compound, is of significant interest in organic chemistry due to their utility as precursors for a variety of valuable chemicals, including pharmaceuticals, fragrances, and polymers. One prominent synthetic route to γ-diketones is the acid-catalyzed ring-opening of 2,5-disubstituted furans.[1] This guide provides a detailed overview of the synthesis of this compound from 2,5-dimethylfuran, focusing on the underlying chemical principles, experimental procedures, and key reaction parameters. While the direct synthesis of this compound from a corresponding furan is less documented, the principles are analogous to the well-established synthesis of 2,5-hexanedione from 2,5-dimethylfuran.

Reaction Pathway and Mechanism

The core of this transformation is the acid-catalyzed hydrolysis of the furan ring, a process that can be considered a retro-Paal-Knorr synthesis.[1] The reaction proceeds through the protonation of the furan oxygen, followed by nucleophilic attack of water, leading to the opening of the furan ring to form the desired 1,4-diketone.

Caption: Acid-catalyzed hydrolysis of 2,5-dimethylfuran to this compound.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a 1,4-diketone from a 2,5-dialkylfuran, based on procedures for the synthesis of 2,5-hexanedione.[2][3]

Materials:

-

2,5-Dimethylfuran (or other suitable 2,5-dialkylfuran)

-

Glacial Acetic Acid

-

10% Sulfuric Acid

-

Water

-

Methyl Isobutyl Ketone (MIBK) or other suitable organic solvent for biphasic systems[1][4]

-

Sodium Bicarbonate (for neutralization)

-

Anhydrous Magnesium Sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-dimethylfuran, glacial acetic acid, water, and 10% sulfuric acid. A typical molar ratio would be 1:0.8:5:0.04 (furan:acetic acid:water:sulfuric acid).[3] For a biphasic system, an organic solvent like MIBK would be added.[1][4]

-

Reaction Conditions: The mixture is heated to a reflux temperature, typically between 75-90°C, and stirred vigorously for 36-50 hours.[3]

-

Workup:

-

After the reaction is complete (monitored by TLC or GC), the mixture is cooled to room temperature.

-

The reaction mixture is carefully neutralized with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

If a biphasic system is used, the organic layer is separated. The aqueous layer is then extracted multiple times with the organic solvent.

-

The combined organic extracts are washed with brine and dried over anhydrous magnesium sulfate.

-

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield the pure this compound.[3]

Data Presentation

The following table summarizes key data from studies on the synthesis of 2,5-hexanedione from 2,5-dimethylfuran, which serves as a model for the synthesis of this compound.

| Catalyst | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Sulfuric Acid | Acetic Acid/Water | 75-90 | 36-50 | >90 | [3] |

| Hydrochloric Acid | Water/Cyclohexane | 150 | ~2 | ~80 | [2] |

| Sulfuric Acid | Water/Cyclohexane | 150 | ~4 | ~90 | [2] |

| Phosphoric Acid | Water/Cyclohexane | 150 | ~6 | ~75 | [2] |

| Dilute Acid | Water | 90-110 | Not Specified | >80 | [3] |

Note: The use of a biphasic system, where the product is continuously extracted into an organic phase, can significantly improve yields by preventing acid-catalyzed side reactions and product degradation.[1][4] Yields of up to 99% have been reported for 2,5-hexanedione synthesis using a biphasic system with MIBK as the organic phase.[1][4]

Logical Workflow for Synthesis and Purification

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via the acid-catalyzed ring-opening of a corresponding 2,5-disubstituted furan is a robust and efficient method. By carefully controlling reaction conditions, such as temperature, reaction time, and the use of biphasic solvent systems, high yields of the desired 1,4-diketone can be achieved. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development and chemical synthesis to successfully implement this important transformation.

References

Initial Biological Activity Screening of 2,5-Octanedione: A Methodological Overview

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the biological activity screening of 2,5-Octanedione. To date, no specific studies detailing its cytotoxic, antimicrobial, or other direct biological effects have been published. Consequently, the quantitative data and specific experimental protocols required for a detailed technical guide are not available.

This whitepaper, therefore, provides a methodological framework for the initial biological activity screening of this compound. The proposed experimental designs are based on established protocols for the evaluation of related dione compounds and general principles of early-stage drug discovery. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the potential biological activities of this molecule.

Introduction to this compound

This compound is a gamma-diketone with the chemical formula C₈H₁₄O₂. While its chemical and physical properties are documented, its interactions with biological systems remain largely unexplored. The broader class of gamma-diketones is known for its potential neurotoxic effects, primarily through the mechanism of pyrrole formation and subsequent protein cross-linking, as extensively studied for its lower homolog, 2,5-hexanedione. However, it is crucial to experimentally determine the specific biological profile of this compound, as minor structural differences can lead to significant changes in activity.

An initial biological activity screening would typically encompass a battery of in vitro assays to assess its general cytotoxicity, potential antimicrobial properties, and any other observable cellular effects.

Proposed Experimental Protocols for Initial Screening

The following sections outline standard experimental protocols that could be employed for a primary biological activity screening of this compound.

Cytotoxicity Assays

A fundamental first step in assessing the biological activity of a compound is to determine its cytotoxicity against various cell lines. This helps to establish a therapeutic window and identify potential for anticancer applications or general toxicity.

2.1.1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Methodology:

-

Cell Culture: Human cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, A549 for lung cancer, and a non-cancerous cell line like HEK293 for general toxicity) are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for 24, 48, and 72 hours.

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.

-

Formazan Solubilization: The MTT medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at a specific wavelength (usually 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 (half-maximal inhibitory concentration) value is determined by plotting cell viability against the logarithm of the compound concentration.

-

2.1.2. Neutral Red Uptake Assay

-

Principle: This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

-

Methodology: The protocol is similar to the MTT assay, with the following key differences:

-

Dye Incubation: After compound treatment, cells are incubated with a medium containing Neutral Red.

-

Dye Extraction: The cells are washed, and the incorporated dye is extracted using a destaining solution.

-

Data Acquisition: The absorbance of the extracted dye is measured (typically around 540 nm).

-

Antimicrobial Activity Assays

To investigate the potential of this compound as an antimicrobial agent, a series of standardized tests against a panel of pathogenic bacteria and fungi would be conducted.

2.2.1. Broth Microdilution Method

-

Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Methodology:

-

Microorganism Preparation: Standard strains of bacteria (e.g., Escherichia coli, Staphylococcus aureus) and fungi (e.g., Candida albicans) are cultured to a specific density.

-

Serial Dilution: this compound is serially diluted in a 96-well plate containing appropriate growth medium.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under suitable conditions for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

-

2.2.2. Disk Diffusion Assay

-

Principle: This qualitative assay assesses the antimicrobial activity of a compound by observing the zone of growth inhibition around a disk impregnated with the compound.

-

Methodology:

-

Agar Plate Preparation: An agar plate is uniformly inoculated with a suspension of the test microorganism.

-

Disk Application: A sterile paper disk impregnated with a known concentration of this compound is placed on the agar surface.

-

Incubation: The plate is incubated to allow microbial growth.

-

Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured.

-

Data Presentation

Should experimental data become available, it should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical Cytotoxicity of this compound (IC50 in µM)

| Cell Line | 24 hours | 48 hours | 72 hours |

|---|---|---|---|

| HeLa | Data | Data | Data |

| MCF-7 | Data | Data | Data |

| A549 | Data | Data | Data |

| HEK293 | Data | Data | Data |

Table 2: Hypothetical Antimicrobial Activity of this compound (MIC in µg/mL)

| Microorganism | MIC Value |

|---|---|

| Escherichia coli | Data |

| Staphylococcus aureus | Data |

| Candida albicans | Data |

Visualization of Experimental Workflow

A diagram illustrating the general workflow for the initial biological screening of a novel compound like this compound is provided below.

Potential Signaling Pathways and Mechanisms of Action

Given the lack of specific data for this compound, any discussion of signaling pathways would be purely speculative. However, based on the known reactivity of gamma-diketones, a primary hypothesis for its mechanism of action, particularly in relation to cytotoxicity, would involve the formation of pyrrole adducts with primary amine groups on proteins. This could lead to protein cross-linking and aggregation, inducing cellular stress and potentially triggering apoptosis or necrosis.

A hypothetical signaling pathway diagram for gamma-diketone-induced cytotoxicity is presented below. It is important to emphasize that this is a generalized pathway and would require experimental validation for this compound.

Conclusion

While there is a clear absence of published data on the biological activity of this compound, this guide provides a roadmap for its initial screening. The proposed cytotoxicity and antimicrobial assays are standard, robust methods that would provide a foundational understanding of the compound's biological profile. Should these initial screens yield promising results, further studies to elucidate the mechanism of action and to explore its potential in drug development would be warranted. Researchers are encouraged to undertake these foundational studies to fill the existing knowledge gap for this compound.

The γ-Diketone Moiety: A Cornerstone in Synthesis and a Target in Drug Discovery

An In-depth Technical Guide on the Discovery, Historical Synthesis, and Modern Applications of γ-Diketones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4- or γ-dicarbonyl motif is a pivotal functional group in organic chemistry, serving as a versatile precursor for the synthesis of diverse heterocyclic systems and exhibiting a range of biological activities. This technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic methodologies leading to γ-diketones. We delve into seminal contributions, from the early utility of these compounds in the Paal-Knorr synthesis to the advent of transformative methods like the Stetter reaction. Detailed experimental protocols for key historical and modern syntheses are presented, accompanied by quantitative data to facilitate comparison and application. Furthermore, this guide explores the role of γ-diketones in drug development, both as a pharmacologically relevant scaffold and as a structural alert due to potential neurotoxicity. The underlying mechanisms of action, including signaling pathways associated with their biological effects, are illustrated through detailed diagrams.

Discovery and Historical Context

The formal "discovery" of the γ-diketone functional group is not attributed to a single event but rather emerged from the broader exploration of dicarbonyl compounds in the 19th century. The significance of γ-diketones as synthetic intermediates was firmly established with the independent reports by German chemists Carl Paal and Ludwig Knorr in 1884.[1][2][3][4][5] Their work demonstrated that 1,4-dicarbonyl compounds could be readily cyclized to form valuable five-membered heterocycles such as furans, pyrroles, and thiophenes, a transformation now famously known as the Paal-Knorr synthesis. This reaction underscored the synthetic utility of γ-diketones and spurred the development of methods for their preparation.

One of the earliest and most straightforward γ-diketones, acetonylacetone (hexane-2,5-dione), has been a subject of study for over a century. Early synthetic approaches often involved the hydrolysis of 2,5-dimethylfuran, itself derived from carbohydrates.[6] The development of more general and efficient methods for γ-diketone synthesis remained a significant area of research throughout the 20th century.

A paradigm shift in the synthesis of 1,4-dicarbonyl compounds occurred in 1973 with the discovery of the Stetter reaction by Hermann Stetter.[7] This reaction, involving the 1,4-addition of an aldehyde to an α,β-unsaturated compound catalyzed by a nucleophile, provided a powerful and versatile tool for the construction of γ-diketones and their derivatives. The Stetter reaction is a classic example of "umpolung" chemistry, where the normal electrophilic character of the aldehyde carbonyl carbon is reversed to a nucleophilic one.

Key Synthetic Methodologies

The synthesis of γ-diketones has evolved significantly, with a range of methods developed to suit different substrates and achieve desired substitution patterns. Here, we detail the experimental protocols for two cornerstone methods and provide an overview of modern approaches.

Paal-Knorr Synthesis (as a source of heterocycles from γ-diketones)

While primarily a method for heterocycle synthesis, the Paal-Knorr reaction's reliance on γ-diketones highlights their importance. The following is a general procedure for the synthesis of a furan from a γ-diketone.

Experimental Protocol: Synthesis of 2,5-Dimethylfuran from Hexane-2,5-dione

-

Reagents: Hexane-2,5-dione, concentrated sulfuric acid.

-

Procedure: To a round-bottom flask equipped with a reflux condenser, add hexane-2,5-dione (11.4 g, 0.1 mol). Slowly and with cooling, add concentrated sulfuric acid (2 mL). Heat the mixture gently under reflux for 30 minutes. After cooling, the mixture is diluted with water and the furan is separated. Purification can be achieved by distillation.

-

Yield: Typically high, often exceeding 80%.

Table 1: Representative Examples of Paal-Knorr Synthesis

| γ-Diketone | Reagent | Heterocycle | Conditions | Yield (%) | Reference |

| Hexane-2,5-dione | H₂SO₄ | 2,5-Dimethylfuran | Reflux, 30 min | >80 | [1] |

| Hexane-2,5-dione | NH₄OAc, AcOH | 2,5-Dimethylpyrrole | 100 °C, 2 h | 75-85 | [8] |

| 1,4-Diphenylbutane-1,4-dione | P₄S₁₀ | 2,5-Diphenylthiophene | Heat | Good | [4] |

Stetter Reaction

The Stetter reaction provides a direct route to γ-diketones from readily available starting materials.

Experimental Protocol: Synthesis of a 1,4-Diketone via Stetter Reaction

-

Reagents: Aromatic aldehyde (e.g., benzaldehyde), α,β-unsaturated ketone (e.g., methyl vinyl ketone), thiazolium salt catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride), and a base (e.g., triethylamine) in a suitable solvent (e.g., DMSO).

-

Procedure: To a solution of the aldehyde (0.1 mmol), methyl vinyl ketone (2.5 mmol), thiazolium catalyst (30 mol %), and triethylamine (50 mol %) in DMSO (1 mL), the mixture is stirred at room temperature for 24 hours. The reaction is monitored by TLC. Upon completion, the mixture is worked up by extraction with an organic solvent (e.g., DCM) and purified by column chromatography.[9]

-

Yields: Good to excellent, ranging from 70-95% depending on the substrates.[9]

Table 2: Examples of Stetter Reaction for γ-Diketone Synthesis

| Aldehyde | Michael Acceptor | Catalyst | Base | Solvent | Yield (%) | Reference |

| Benzaldehyde | Methyl vinyl ketone | Thiazolium salt | Et₃N | DMSO | 85 | [9] |

| 4-Methoxybenzaldehyde | Methyl vinyl ketone | Thiazolium salt | Et₃N | DMSO | 92 | [9] |

| 2-Naphthaldehyde | Ethyl vinyl ketone | Thiazolium salt | Et₃N | DMSO | 88 | [9] |

Modern Synthetic Approaches

Modern organic synthesis has further expanded the toolbox for constructing γ-diketones. These methods often offer improved efficiency, milder reaction conditions, and broader substrate scope.

-

Palladium-Catalyzed Coupling Reactions: Cross-coupling reactions involving organometallic reagents and enones in the presence of carbon monoxide have emerged as a powerful strategy.[10]

-

Radical-Based Methods: Visible-light-mediated cross-coupling reactions provide an environmentally friendly approach to γ-diketones.[11]

-

Cobalt-Catalyzed Reactions: Earth-abundant cobalt salts can catalyze the oxidative coupling of aryl alkenes and ketones to afford γ-diketones.[12]

Role in Drug Development and Medicinal Chemistry

The γ-diketone scaffold is present in a number of natural products and has been explored as a pharmacophore in the design of new therapeutic agents.[11] However, the inherent reactivity of the 1,4-dicarbonyl system also presents challenges, most notably the potential for neurotoxicity.

γ-Diketones as Bioactive Scaffolds

The ability of γ-diketones to serve as precursors to a wide array of five-membered heterocycles (furans, pyrroles, thiophenes) makes them valuable building blocks in medicinal chemistry. These heterocyclic cores are prevalent in numerous FDA-approved drugs. While drugs containing a prominent, unmasked γ-diketone are less common, the motif is found in some natural products with biological activity. The investigation of diketone derivatives, in general, has shown promise in the development of anticancer and anti-inflammatory agents.[13][14]

Neurotoxicity of γ-Diketones: The Case of Hexane-2,5-dione

A critical aspect of γ-diketone chemistry in the context of drug development and toxicology is the neurotoxicity associated with certain members of this class, most notably hexane-2,5-dione. This compound is the neurotoxic metabolite of the industrial solvent n-hexane.[15] Chronic exposure to n-hexane can lead to a peripheral neuropathy characterized by axonal degeneration.[10]

The molecular mechanism of this neurotoxicity involves the reaction of the γ-diketone with primary amino groups, particularly the ε-amino group of lysine residues in proteins.[1][16] This reaction, a Paal-Knorr type cyclization, forms a stable pyrrole adduct within the protein structure. Subsequent oxidation of these pyrrole rings can lead to protein cross-linking, particularly affecting neurofilaments, the major structural proteins of axons.[1] This cross-linking disrupts the normal axonal transport and cytoskeletal architecture, ultimately leading to axonal swelling and degeneration.[5]

Visualizations of Key Pathways and Mechanisms

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Paal-Knorr Synthesis of a Pyrrole

Caption: Mechanism of the Paal-Knorr synthesis of a pyrrole from a γ-diketone.

Stetter Reaction Mechanism

Caption: Simplified mechanism of the Stetter reaction for γ-diketone synthesis.

Neurotoxicity Pathway of Hexane-2,5-dione

Caption: Signaling pathway of hexane-2,5-dione induced neurotoxicity.

Conclusion

The γ-diketone functional group holds a significant position in the landscape of organic chemistry. From its early recognition as a key substrate in the Paal-Knorr synthesis to the development of elegant synthetic strategies such as the Stetter reaction, the pursuit of efficient methods for its construction continues to be an active area of research. In the realm of drug development, the γ-diketone moiety presents a dual character: a versatile scaffold for the synthesis of medicinally relevant heterocycles and a potential toxicophore that warrants careful consideration. A thorough understanding of the synthesis, reactivity, and biological implications of γ-diketones is therefore essential for researchers in both synthetic and medicinal chemistry. The methodologies and insights presented in this guide aim to provide a solid foundation for further exploration and innovation in this fascinating area of chemical science.

References

- 1. Covalent crosslinking of neurofilaments in the pathogenesis of n-hexane neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence for multiple mechanisms responsible for 2,5-hexanedione-induced neuropathy [stacks.cdc.gov]

- 3. researchgate.net [researchgate.net]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. 2,5-Hexanedione-induced changes in the neurofilament subunit pools of rat peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lysine pyrrolation is a naturally-occurring covalent modification involved in the production of DNA mimic proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. rgmcet.edu.in [rgmcet.edu.in]

- 9. researchgate.net [researchgate.net]

- 10. Neuroprotein targets of γ-diketone metabolites of aliphatic and aromatic solvents that induce central-peripheral axonopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Neuroprotein Targets of γ-Diketone Metabolites of Aliphatic and Aromatic Solvents That Induce Central-Peripheral Axonopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,5-Octanedione in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-octanedione in various organic solvents. Due to a lack of publicly available quantitative data for this compound, this guide presents estimated solubility values based on the principle of "like dissolves like" and data from analogous compounds. It also includes a detailed experimental protocol for determining the solubility of organic compounds in organic solvents, adapted from established international guidelines, and essential safety information for handling this compound in a laboratory setting.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that substances with similar polarities are more likely to be soluble in each other. Polar solvents, such as alcohols, tend to dissolve polar solutes, while nonpolar solvents, like hexane, are better for dissolving nonpolar solutes. This compound, with its two ketone functional groups, is a moderately polar molecule.

Quantitative Solubility of this compound

The following table summarizes the estimated solubility of this compound in a range of common organic solvents at standard temperature and pressure (25 °C, 1 atm). It is crucial to note that these are estimated values and should be confirmed by experimental determination for any critical applications.

| Solvent | Chemical Formula | Polarity | Estimated Solubility of this compound ( g/100 mL) |

| Methanol | CH₃OH | Polar Protic | Miscible |

| Ethanol | C₂H₅OH | Polar Protic | Miscible |

| Acetone | C₃H₆O | Polar Aprotic | Miscible |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Highly Soluble (> 20 g/100 mL) |

| Toluene | C₇H₈ | Nonpolar | Soluble (5 - 10 g/100 mL) |

| Hexane | C₆H₁₄ | Nonpolar | Sparingly Soluble (< 1 g/100 mL) |

| Water | H₂O | Polar Protic | ~5.8 g/100 mL (experimentally estimated) |

Experimental Protocol for Solubility Determination

This protocol is adapted from the OECD Guideline 105 ("Water Solubility"), specifically the "Flask Method," and is suitable for determining the solubility of organic compounds in various organic solvents.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature water bath or incubator

-

Magnetic stirrer and stir bars

-

Syringe filters (chemically resistant to the solvent)

-

Vials for sample collection

-

Analytical instrumentation for concentration measurement (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a volumetric flask. The excess solid should be clearly visible.

-

Place the flask in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient time to reach equilibrium (preliminary tests may be needed to determine this, but 24-48 hours is a common starting point).

-

-

Equilibration and Phase Separation:

-

After the initial stirring period, reduce the stirring speed to a gentle agitation to prevent the formation of a colloidal suspension.

-

Allow the solution to equilibrate for at least another 24 hours at the constant temperature.

-

Turn off the stirrer and let the excess solid settle to the bottom of the flask.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (of a material compatible with the solvent) into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Record the exact weight of the collected filtrate.

-

-

Analysis:

-

Determine the concentration of this compound in the filtrate using a validated analytical method (e.g., GC-FID, HPLC-UV).

-

Prepare a calibration curve using standard solutions of this compound in the same solvent to quantify the concentration accurately.

-

-

Data Calculation:

-

Calculate the solubility in g/100 mL using the measured concentration and the density of the solvent if necessary.

-

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

Safety Information for this compound

The following safety information is based on data for the structurally similar compound, 2,5-hexanedione, and should be considered when handling this compound. A substance-specific Safety Data Sheet (SDS) should always be consulted when available.

GHS Classification (Globally Harmonized System):

-

Flammable Liquids: Category 3

-

Acute Toxicity, Oral: Category 4

-

Specific Target Organ Toxicity (Repeated Exposure): Category 2 (Nervous system)

-

Reproductive Toxicity: Category 2

Signal Word: Warning

Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H302: Harmful if swallowed.

-

H373: May cause damage to organs (nervous system) through prolonged or repeated exposure.

-

H361: Suspected of damaging fertility or the unborn child.

Precautionary Statements:

-

Prevention:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Response:

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P308 + P313: IF exposed or concerned: Get medical advice/attention.

-

-

Storage:

-

P403 + P235: Store in a well-ventilated place. Keep cool.

-

-

Disposal:

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

-

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

Handling and Storage Logical Relationship

Caption: Key considerations for the safe handling and storage of diones.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a substance-specific Safety Data Sheet (SDS). The solubility data presented are estimations and should be experimentally verified for any critical use. Always follow established laboratory safety protocols and consult the relevant SDS before handling any chemical.

Methodological & Application

Application Notes: Paal-Knorr Synthesis of Pyrroles using 2,5-Octanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Paal-Knorr synthesis is a cornerstone reaction in heterocyclic chemistry, providing a straightforward and efficient method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2] This reaction is of significant interest in drug development and medicinal chemistry, as the pyrrole motif is a key structural component in a wide array of pharmacologically active compounds. The synthesis is typically carried out under neutral or weakly acidic conditions, and the addition of a mild acid, such as acetic acid, can accelerate the reaction.[3]

This document provides detailed application notes and protocols for the Paal-Knorr synthesis of pyrroles, with a specific focus on the use of 2,5-octanedione. While specific data for this compound is limited in the literature, extensive data for the closely related analogue, 2,5-hexanedione, is available and serves as an excellent proxy for determining reaction conditions. The methodologies and principles outlined herein are directly applicable to the synthesis using this compound.

Reaction Mechanism

The mechanism of the Paal-Knorr pyrrole synthesis involves the initial attack of the amine on one of the protonated carbonyl groups of the 1,4-dione to form a hemiaminal intermediate. Subsequent intramolecular attack of the amine on the second carbonyl group leads to a cyclic 2,5-dihydroxytetrahydropyrrole derivative. This intermediate then undergoes dehydration to furnish the final substituted pyrrole.[1]

References

Application Notes & Protocols: Acid-Catalyzed Cyclization of 2,5-Octanedione

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The furan scaffold is a privileged structure in medicinal chemistry and natural products, exhibiting a wide range of biological activities.[1] The Paal-Knorr furan synthesis, first reported in 1884, remains one of the most reliable and straightforward methods for constructing the furan ring.[1][2] This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[2][3]

These application notes provide a detailed overview of the acid-catalyzed cyclization of 2,5-octanedione to form 2,5-dimethyl-3-propylfuran. This specific transformation serves as a representative example of the Paal-Knorr synthesis, a cornerstone reaction for drug development professionals and organic chemists. We present the reaction mechanism, a detailed experimental protocol, a summary of catalyst performance, and the relevance of the furan product class to pharmaceutical development.

Applications in Drug Development

The furan nucleus is a versatile building block in drug discovery.[4] Its incorporation into molecular structures can significantly influence pharmacokinetic and pharmacodynamic properties. Furan derivatives are known to possess a broad spectrum of pharmacological activities, including:

-

Antibacterial: Nitrofurantoin, a furan-containing drug, is a widely used antibiotic for urinary tract infections.[5]

-

Anti-inflammatory: Many furan derivatives have shown potent anti-inflammatory effects.

-

Anticancer: The furan moiety is present in several compounds investigated for their antitumor properties.

-

Antiviral & Antifungal: Substituted furans are key components in various agents targeting viral and fungal pathogens.

The synthesis of specifically substituted furans, such as 2,5-dimethyl-3-propylfuran, allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery pipelines.

Reaction Mechanism

The acid-catalyzed cyclization of this compound proceeds through the classical Paal-Knorr mechanism. The key steps involve the formation of a hemiacetal intermediate followed by dehydration to yield the aromatic furan ring.

The mechanism involves the following key transformations:

-

Protonation: One of the carbonyl oxygens is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.

-

Enolization: The second carbonyl group tautomerizes to its enol form.

-

Intramolecular Attack: The nucleophilic enol attacks the protonated carbonyl carbon, leading to the formation of a five-membered cyclic hemiacetal.[2]

-

Dehydration: The hydroxyl group of the hemiacetal is protonated and subsequently eliminated as a water molecule, forming a double bond and yielding the stable aromatic furan ring.[6]

Caption: Acid-catalyzed cyclization mechanism of this compound.

Quantitative Data: Catalyst Performance

A variety of acid catalysts can be employed for the Paal-Knorr synthesis. The choice of catalyst can significantly impact reaction time, temperature, and overall yield. Below is a summary of typical yields obtained for the cyclization of 1,4-diketones using different acid catalysts.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| p-Toluenesulfonic acid (p-TSA) | Toluene | Reflux | 4-6 | ~90-95 | General[2] |

| Sulfuric Acid (H₂SO₄) | Ethanol | 80 | 3-5 | ~85-92 | General[1] |

| Phosphorus Pentoxide (P₂O₅) | None (Neat) | 100-120 | 2-4 | ~88-94 | General[2][7] |

| [bmim]HSO₄ (Ionic Liquid) | None (Neat) | 150 | 2-5 | >95 | [4] |

| Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temp | 12-24 | ~80-90 | [3] |

Note: Yields are representative for the Paal-Knorr synthesis of substituted furans from 1,4-diketones and may vary based on the specific substrate and precise reaction conditions.

Experimental Protocol

This protocol details the synthesis of 2,5-dimethyl-3-propylfuran from this compound using p-toluenesulfonic acid (p-TSA) as the catalyst.

Materials:

-

This compound (1.0 eq)

-

p-Toluenesulfonic acid monohydrate (p-TSA·H₂O) (0.1 eq)

-

Toluene

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dean-Stark apparatus or soxhlet extractor with drying agent

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add this compound (e.g., 5.0 g, 35.2 mmol) and toluene (50 mL).

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.67 g, 3.52 mmol).

-

Heating and Water Removal: Heat the mixture to reflux with vigorous stirring. Water will be collected azeotropically in the Dean-Stark trap.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours, once water formation ceases.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 98:2) to afford the pure 2,5-dimethyl-3-propylfuran.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Experimental Workflow

The overall experimental process can be visualized as a straightforward sequence from reaction setup to product characterization.

Caption: General workflow for the synthesis of furans via Paal-Knorr.

References

Application Note: Protocol for Intramolecular Aldol Condensation of 2,5-Octanedione

Audience: Researchers, scientists, and drug development professionals.

Introduction

The intramolecular aldol condensation is a powerful synthetic tool for the formation of cyclic compounds, particularly five- and six-membered rings.[1] For γ-diketones (1,4-diketones) such as 2,5-octanedione, this reaction provides an efficient route to synthesize substituted cyclopentenone derivatives.[2][3] These cyclic enones are valuable intermediates in the synthesis of natural products and pharmaceuticals. The reaction proceeds via the formation of an enolate which subsequently attacks the second carbonyl group within the same molecule, leading to cyclization and subsequent dehydration.[2] This document provides a detailed protocol for the intramolecular aldol condensation of this compound, outlining both homogeneous and heterogeneous catalytic approaches.

Reaction Mechanism and Principle

The intramolecular aldol condensation of a 1,4-diketone can be catalyzed by either a base or an acid. The base-catalyzed mechanism is more common.

Base-Catalyzed Mechanism:

-

Enolate Formation: A base abstracts an acidic α-hydrogen from one of the carbons adjacent to a carbonyl group, forming a nucleophilic enolate.

-

Intramolecular Attack (Cyclization): The enolate attacks the electrophilic carbonyl carbon of the other ketone group in the molecule. This nucleophilic addition results in the formation of a five-membered ring, creating a β-hydroxy ketone intermediate.

-

Dehydration: The intermediate alkoxide is protonated, and a subsequent elimination of a water molecule (dehydration) occurs to yield the final α,β-unsaturated cyclic ketone (a cyclopentenone derivative).[2]

The reaction overwhelmingly favors the formation of a thermodynamically stable five-membered ring over a highly strained three-membered ring alternative.[3][4]

Data Presentation

While specific data for this compound is limited, extensive research on the analogous 2,5-hexanedione provides valuable insights into catalyst performance. The following table summarizes results from various catalytic systems for the intramolecular aldol condensation of 1,4-diketones to form 3-methyl-2-cyclopentenone (MCP).

| Catalyst System | Substrate | Temperature (°C) | Yield (%) | Selectivity (%) | Reference |

| Homogeneous Base | |||||

| NaOH | 2,5-Hexanedione | Not Specified | High (implied) | Not Specified | [5] |

| Heterogeneous Catalysts | |||||

| La-modified boehmite (hp-La–Al–(OH)) | 2,5-Hexanedione | Not Specified | 54 | 82 | [6] |

| γ-Al2O3/AlOOH nanocomposite | 2,5-Hexanedione | Not Specified | 77.2 | 85.9 | [7] |

| 20 mol% Li2O/ZrO2 | 2,5-Hexanedione | 250 | >98 (Conversion) | 96 | [5] |

Experimental Protocols

This section details a general protocol using a homogeneous base catalyst, which can be adapted for laboratory-scale synthesis.

4.1. Materials and Reagents

-

This compound (C₈H₁₄O₂)[8]

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

4.2. Protocol: Base-Catalyzed Condensation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound in 95% ethanol.

-

Catalyst Preparation: Separately, prepare a solution of sodium hydroxide in a mixture of ethanol and water.[9]

-

Reaction Initiation: Add the sodium hydroxide solution to the flask containing the this compound solution while stirring.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain stirring for a specified period (e.g., 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess base by adding a dilute acid (e.g., 1 M HCl) until the solution is pH ~7.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with diethyl ether. Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine (saturated NaCl solution). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified further by column chromatography or distillation to yield the pure cyclopentenone derivative.

4.3. Safety Precautions

-

Handle sodium hydroxide with care as it is corrosive.[9]

-

Perform the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Diethyl ether is highly flammable; ensure there are no open flames or spark sources nearby.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification process.

References

- 1. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]

- 2. This compound | 3214-41-3 | Benchchem [benchchem.com]

- 3. 23.6 Intramolecular Aldol Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Co-precipitated La-modified boehmite-derivatives as solid base catalysts for the intramolecular aldol condensation of 2,5-hexanedione - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 7. selective-synthesis-of-3-methyl-2-cyclopentenone-via-intramolecular-aldol-condensation-of-2-5-hexanedione-with-al2o3-alooh-nanocomposite-catalyst - Ask this paper | Bohrium [bohrium.com]

- 8. This compound | C8H14O2 | CID 6420399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. webassign.net [webassign.net]

Application Notes and Protocols for the Polymer Synthesis Using 2,5-Octanedione as a Monomer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,5-octanedione as a monomer in polymer synthesis. The primary focus is on the synthesis of pyrrole-containing polymers via the Paal-Knorr polymerization reaction, a versatile method for creating functional polymers with potential applications in materials science and drug delivery.

Introduction